molecular formula C20H18N6O2S B15342538 Propanenitrile, 3-(4-((5-nitro-2-thiazolyl)azo)(2-phenylethyl)amino)- CAS No. 19745-44-9

Propanenitrile, 3-(4-((5-nitro-2-thiazolyl)azo)(2-phenylethyl)amino)-

Cat. No.: B15342538
CAS No.: 19745-44-9
M. Wt: 406.5 g/mol
InChI Key: UCYGCDJAPVVJGP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanenitrile, 3-(4-((5-nitro-2-thiazolyl)azo)(2-phenylethyl)amino)- typically involves the following steps :

    Formation of the Thiazole Ring: The thiazole ring is synthesized through the reaction of thiourea with α-haloketones under acidic conditions.

    Introduction of the Nitro Group: Nitration of the thiazole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Azo Coupling: The nitrothiazole compound undergoes azo coupling with aniline derivatives in the presence of sodium nitrite and hydrochloric acid.

    Formation of the Nitrile Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 3-(4-((5-nitro-2-thiazolyl)azo)(2-phenylethyl)amino)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or hydroxylamine derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions to form amides or carboxylic acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Hydrochloric acid or sulfuric acid for nitrile hydrolysis.

Major Products

    Oxidation: Nitroso or hydroxylamine derivatives.

    Reduction: Amine derivatives.

    Substitution: Amides or carboxylic acids.

Scientific Research Applications

Propanenitrile, 3-(4-((5-nitro-2-thiazolyl)azo)(2-phenylethyl)amino)- has several scientific research applications :

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Propanenitrile, 3-(4-((5-nitro-2-thiazolyl)azo)(2-phenylethyl)amino)- involves its interaction with various molecular targets and pathways . The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole ring and azo linkage contribute to the compound’s ability to bind to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Propanenitrile, 3-(4-((5-nitro-2-thiazolyl)azo)phenylamino)-
  • Propanenitrile, 3-(4-((5-nitro-2-thiazolyl)azo)(2-methylphenyl)amino)-

Uniqueness

Propanenitrile, 3-(4-((5-nitro-2-thiazolyl)azo)(2-phenylethyl)amino)- is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the phenylethyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy in various applications .

Properties

CAS No.

19745-44-9

Molecular Formula

C20H18N6O2S

Molecular Weight

406.5 g/mol

IUPAC Name

3-[4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]-N-(2-phenylethyl)anilino]propanenitrile

InChI

InChI=1S/C20H18N6O2S/c21-12-4-13-25(14-11-16-5-2-1-3-6-16)18-9-7-17(8-10-18)23-24-20-22-15-19(29-20)26(27)28/h1-3,5-10,15H,4,11,13-14H2

InChI Key

UCYGCDJAPVVJGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN(CCC#N)C2=CC=C(C=C2)N=NC3=NC=C(S3)[N+](=O)[O-]

Origin of Product

United States

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